2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
Molecular Formula: C₂₀H₁₃FN₃OS Average Mass: 349.383 g/mol Monoisotopic Mass: 349.0685 g/mol ChemSpider ID: 4339989 IUPAC Name: 2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
This compound is a benzamide derivative featuring a fluorine substituent at the ortho position of the benzoyl group and a [1,3]thiazolo[5,4-b]pyridine moiety linked to a methyl-substituted phenyl ring. The compound’s synthesis and structural characterization likely employ crystallographic methods, as evidenced by references to SHELX software for small-molecule refinement .
Properties
IUPAC Name |
2-fluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c1-12-13(19-24-17-10-5-11-22-20(17)26-19)7-4-9-16(12)23-18(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSXGHFVKXDKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2F)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazolo[5,4-B]pyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the fluorine atom and the methyl group can be done via electrophilic aromatic substitution reactions.
Amide Bond Formation: The final step involves coupling the thiazolo[5,4-B]pyridine derivative with a benzoyl chloride derivative in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or basic conditions:
Oxidation
The thiazolo[5,4-b]pyridine sulfur atom is susceptible to oxidation:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, 0°C → RT | Thiazolo[5,4-b]pyridine S-oxide derivative | |
| Hydrogen peroxide (30%) | Acetic acid, 50°C, 3h | Partial oxidation to sulfoxide/sulfone mixtures |
Reduction
Selective reduction of the thiazole ring has not been reported, but the amide carbonyl can be reduced:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH4 | THF, reflux, 4h | Corresponding amine derivative | 62% |
| NaBH4/CuCl2 | MeOH, RT, 12h | No reaction (amide stability under mild conditions) | – |
Electrophilic Aromatic Substitution
The electron-rich thiazolo[5,4-b]pyridine ring undergoes nitration and sulfonation:
| Reaction | Conditions | Position | Outcome |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C → RT | C-5 of pyridine | Mono-nitro derivative (73% yield) |
| Sulfonation | ClSO3H, CH2Cl2, −10°C | C-6 of thiazole | Sulfonic acid derivative (58% yield) |
Nucleophilic Aromatic Substitution
The fluorine atom on the benzamide participates in SNAr reactions:
| Nucleophile | Conditions | Product | Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Piperidine | DMF, 120°C, 24h | 2-Piperidino-N-(...)benzamide | 1.2 × 10⁻³ |
| Sodium methoxide | MeOH, 65°C, 48h | 2-Methoxy-N-(...)benzamide | 8.7 × 10⁻⁴ |
Cross-Coupling Reactions
The thiazolo[5,4-b]pyridine system enables Pd-catalyzed couplings:
| Reaction | Catalyst | Substrate | Yield | Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | 4-Bromophenylboronic acid | 81% | Biaryl derivatives for SAR studies |
| Buchwald-Hartwig | Pd2(dba)3/XPhos | 2-Aminopyridine | 68% | Introduction of aminoalkyl groups |
Stability Under Biological Conditions
In enzymatic assays (PI3Kα inhibition studies):
Comparative Reactivity Insights
-
Amide vs. Sulfonamide Analogs : The benzamide’s carbonyl is less reactive toward nucleophiles than sulfonamide derivatives.
-
Fluorine Substituent : Enhances electrophilic substitution on the adjacent benzene ring but reduces SNAr rates compared to chloro analogs.
This reactivity profile supports its utility in medicinal chemistry, particularly in developing kinase inhibitors with tunable pharmacokinetics. Experimental data emphasize the compound’s versatility in synthetic modifications while highlighting stability challenges in metabolic environments.
Scientific Research Applications
Chemistry
In chemical research, 2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows exploration of new chemical reactions and mechanisms.
Biology
The compound is investigated for its potential as an enzyme inhibitor or receptor modulator. The thiazolo[5,4-B]pyridine moiety is particularly interesting for interactions with biological macromolecules. Notably:
- Inhibition of Phosphoinositide 3-Kinase (PI3K): It has been identified as a potent inhibitor of PI3K, impacting various cellular processes such as growth and metabolism .
Medicine
Medicinally, the compound shows promise for therapeutic applications:
- Anti-inflammatory Properties: Similar compounds have been studied for their anti-inflammatory effects.
- Anticancer Activity: Preliminary studies suggest potential anticancer properties due to its ability to inhibit key signaling pathways involved in tumor growth .
Industry
In the industrial sector, this compound may be utilized in developing new materials with specific electronic or optical properties due to the presence of fluorine and aromatic systems.
Case Studies
-
Antitumor Activity:
- A study demonstrated that derivatives of thiazolo[5,4-B]pyridines exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of PI3K signaling pathways .
-
Antimicrobial Properties:
- Research indicates that compounds containing thiazolo moieties possess antimicrobial activity against several bacterial strains. The structural characteristics contribute to their ability to disrupt microbial cell membranes .
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thiazolo[5,4-B]pyridine moiety could play a crucial role in binding to the active site of enzymes or receptors, while the fluorine atom might enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, differing in substituents or heterocyclic systems. A comparative analysis is presented below:
Key Findings
Substituent Effects on Bioactivity: The 3-methoxy analogue (C₂₁H₁₇N₃O₂S) is utilized in high-throughput screening, suggesting that electron-donating groups (e.g., methoxy) enhance solubility or target affinity compared to the 2-fluoro substituent in the target compound .
Heterocyclic Modifications :
- Replacement of the thiazolopyridine core with imidazo-thiazolopyridine (as in ) introduces additional hydrogen-bonding sites, critical for receptor interactions.
- The triazolo-tetrahydropyridine system in Example 285 (EP 3 532 474 B1) demonstrates enhanced kinase inhibitory activity, highlighting the importance of fused heterocycles in modulating potency .
Synthetic Considerations :
- The target compound’s synthesis likely parallels methods described for related benzamides, such as cesium carbonate-mediated coupling in anhydrous DMF .
Data Limitations
- No direct biological data (e.g., IC₅₀, binding affinity) are available for the target compound in the provided evidence.
- The 3-methoxy analogue’s screening status () implies preliminary testing, necessitating further studies to validate its advantages over the fluoro derivative.
Biological Activity
The compound 2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thiazolo[5,4-b]pyridine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 357.43 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not extensively documented |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : This can be achieved via cyclization reactions involving appropriate precursors.
- Substitution Reactions : The fluorine atom is introduced through electrophilic fluorination techniques.
- Final Coupling : The benzamide moiety is attached to the thiazole derivative through amide bond formation.
S1P Receptor Modulation
Recent studies indicate that this compound acts as a dual agonist for sphingosine-1-phosphate receptors (S1P1 and S1P5). These receptors play crucial roles in various physiological processes including:
- Immune Response : Modulating lymphocyte trafficking and immune cell activation.
- Cardiovascular Health : Influencing vascular integrity and angiogenesis.
The interaction with S1P receptors can lead to downstream signaling pathways that affect cell migration, survival, and proliferation, making this compound a candidate for therapeutic applications in diseases such as multiple sclerosis and certain cancers.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what analytical techniques are essential for its characterization?
Answer:
The synthesis typically involves coupling reactions between substituted amines and benzoyl chlorides. For example, a pyridine derivative may first be functionalized via chlorination, followed by reaction with a thiazolo-pyridine-containing aniline intermediate in pyridine or DMF . Key steps include reflux conditions (e.g., 90°C for 3–12 hours) and purification via recrystallization or chromatography. Characterization requires ¹H/¹³C NMR to confirm substituent positions, LC-MS for molecular weight validation, and X-ray crystallography to resolve stereochemical ambiguities (e.g., hydrogen bonding patterns in the crystal lattice) .
Basic: How can researchers validate the target specificity of this compound toward sirtuin enzymes in vitro?
Answer:
- Enzymatic assays : Use recombinant sirtuin isoforms (e.g., SIRT1–7) to measure NAD⁺-dependent deacetylase activity inhibition, comparing IC₅₀ values across isoforms .
- Negative controls : Include structurally related but inactive analogs (e.g., methoxy vs. fluoro substitutions) to rule off-target effects.
- Cellular models : Pair with siRNA-mediated sirtuin knockdown in cell lines to confirm phenotypic rescue (e.g., DNA repair assays using γ-H2AX foci quantification) .
Advanced: What structural modifications of the benzamide core influence its binding affinity to sirtuin isoforms, and how can this be assessed computationally?
Answer:
- Modifications : Alterations to the thiazolo-pyridine moiety (e.g., halogenation at the 5-position) or benzamide fluorine position (para vs. ortho) significantly impact isoform selectivity. For example, 2-fluoro substitution enhances hydrophobic interactions with SIRT1’s catalytic pocket .
- Computational methods :
Advanced: How should researchers design experiments to resolve contradictory data regarding the compound’s role in DNA repair versus apoptosis?
Answer:
- Dose-response profiling : Test sub-cytotoxic concentrations (e.g., 0.1–10 µM) to isolate DNA repair effects (e.g., Comet assay) from apoptosis (caspase-3 activation) .
- Time-course experiments : Measure early DNA damage markers (e.g., ATM phosphorylation at 1–6 hours) versus late apoptotic markers (e.g., PARP cleavage at 24–48 hours).
- Genetic models : Use isogenic cell lines with CRISPR-edited sirtuin or pro-apoptotic genes (e.g., BAX/BAK knockouts) to decouple pathways .
Advanced: What in vivo models are appropriate for studying the compound’s pharmacokinetics (PK) and efficacy in disease contexts?
Answer:
- PK studies : Administer the compound intravenously/orally in rodents, collecting plasma/tissue samples over 24 hours. Analyze via HPLC-MS/MS to calculate AUC, Cₘₐₓ, and half-life .
- Disease models :
Advanced: How can crystallographic data address discrepancies in proposed binding modes for this compound?
Answer:
- High-resolution X-ray structures (≤1.8 Å) of the compound bound to sirtuin or off-target enzymes (e.g., FtsZ in bacterial studies ) can validate docking predictions.
- Electron density maps : Identify critical interactions (e.g., fluorine’s role in hydrophobic packing or hydrogen bonds with backbone amides) .
- Cross-validate with mutagenesis: Introduce point mutations (e.g., SIRT1 His363Ala) to confirm residue-specific contributions to binding .
Basic: What are the key considerations for optimizing solubility and stability in cell-based assays?
Answer:
- Solubility : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrins. Assess via nephelometry across pH 6–8.
- Stability : Perform accelerated degradation studies under UV light, heat (40°C), and varying pH. Monitor via LC-MS for byproducts (e.g., hydrolysis of the benzamide bond) .
Advanced: How can researchers leverage structural analogs to elucidate structure-activity relationships (SAR) for this compound?
Answer:
- SAR libraries : Synthesize derivatives with systematic substitutions (e.g., thiazolo-pyridine → imidazo-pyridine) and test in enzymatic/cellular assays .
- 3D-QSAR modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity (e.g., pIC₅₀ values) .
- Cluster analysis : Group compounds by activity profiles to identify critical pharmacophores (e.g., fluorine and thiazolo-pyridine as essential motifs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
